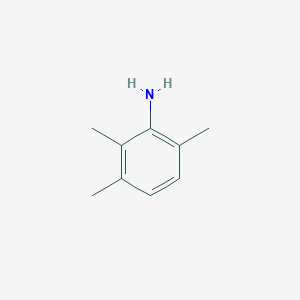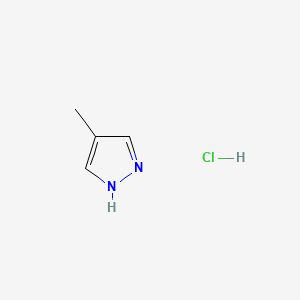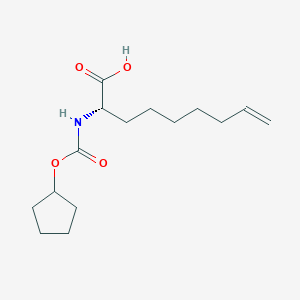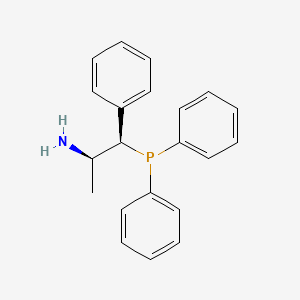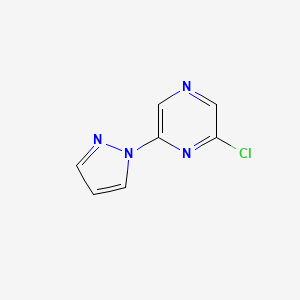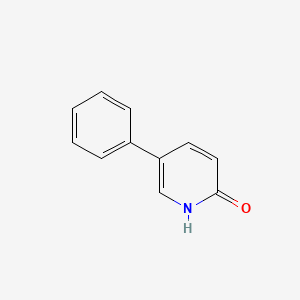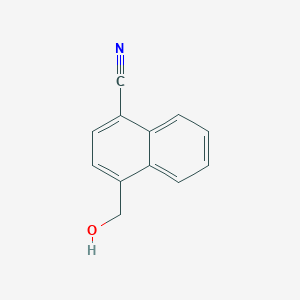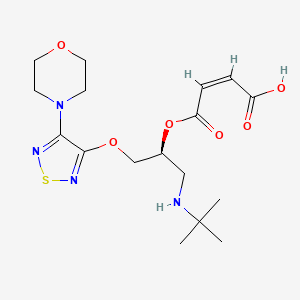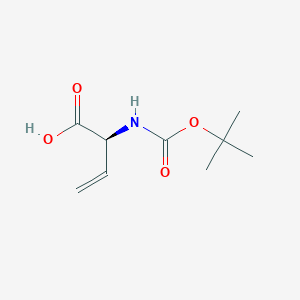
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid
概要
説明
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid, or (S)-2-Boc-Aminobut-3-enoic acid, is an organocatalyst that is widely used in organic synthesis for the preparation of various chiral compounds. This catalyst has been shown to be highly efficient and can be used in a variety of different synthetic pathways.
科学的研究の応用
(S)-2-Boc-Aminobut-3-enoic acid has been used in a variety of scientific research applications, including the synthesis of chiral pharmaceuticals, the synthesis of optically active compounds, and the synthesis of polymers. The catalyst has also been used in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Additionally, the catalyst has been used in the synthesis of peptides and peptidomimetics.
作用機序
The mechanism of action of (S)-2-Boc-Aminobut-3-enoic acid involves the formation of a covalent bond between the catalyst and the substrate. The reaction occurs through the formation of a Schiff base intermediate, which is then hydrolyzed to form the desired product. This reaction is highly efficient and is often used in the synthesis of chiral compounds.
生化学的および生理学的効果
The biochemical and physiological effects of (S)-2-Boc-Aminobut-3-enoic acid have not been extensively studied. However, it is known that the catalyst is not toxic and is considered to be non-hazardous. Additionally, the catalyst is not known to have any adverse effects on human health or the environment.
実験室実験の利点と制限
The main advantage of using (S)-2-Boc-Aminobut-3-enoic acid in laboratory experiments is its high efficiency and cost-effectiveness. The catalyst is also highly selective, meaning that it can be used to synthesize enantiomerically pure compounds. Additionally, the catalyst is easy to handle and is not toxic. However, the catalyst can be sensitive to moisture and light, so it should be stored in a dry and dark environment.
将来の方向性
For (S)-2-Boc-Aminobut-3-enoic acid include the development of new synthetic pathways for the production of chiral compounds, the use of the catalyst in the synthesis of peptides and peptidomimetics, and the use of the catalyst in the synthesis of polymers. Additionally, further research is needed to investigate the biochemical and physiological effects of the catalyst in order to better understand its safety and toxicity profile. Finally, further research is needed to explore the potential applications of the catalyst in the development of new pharmaceuticals.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZVVBUNVWRGH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449244 | |
| Record name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid | |
CAS RN |
91028-39-6 | |
| Record name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

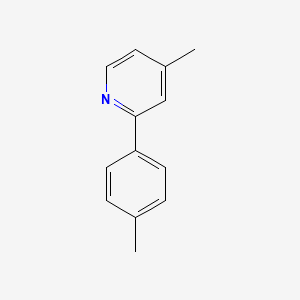
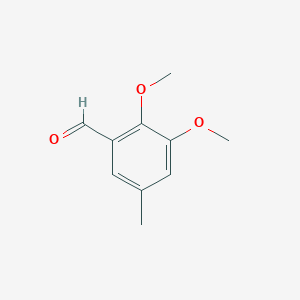
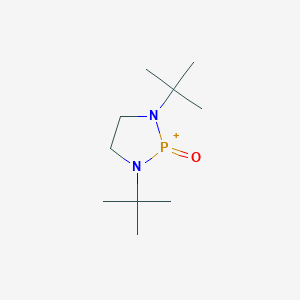
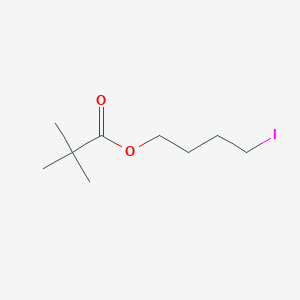
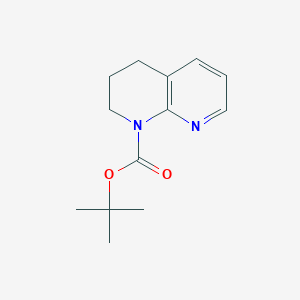
![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)
